molecular formula C12H21N3 B15226806 N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B15226806
M. Wt: 207.32 g/mol
InChI Key: BAHZUHMBTKNRNU-UHFFFAOYSA-N
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Description

N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is an organic compound with a unique structure that combines a cyclohexyl ring with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 4,4-dimethylcyclohexanone with hydrazine to form the corresponding hydrazone This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,4-Dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine
  • 1,4-Dimethylbenzene

Uniqueness

N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is unique due to its combination of a cyclohexyl ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-(4,4-dimethylcyclohexyl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-12(2)7-4-10(5-8-12)13-11-6-9-15(3)14-11/h6,9-10H,4-5,7-8H2,1-3H3,(H,13,14)

InChI Key

BAHZUHMBTKNRNU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NC2=NN(C=C2)C)C

Origin of Product

United States

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